3-Amino-5-nitrobenzonitrile
Overview
Description
3-Amino-5-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-nitrobenzonitrile can be synthesized through the reduction of 3,5-dinitrobenzonitrile. The process involves the following steps :
- Dissolve 3,5-dinitrobenzonitrile in methanol.
- Add concentrated hydrochloric acid and iron powder to the solution.
- Stir the mixture at room temperature for 30 minutes.
- Concentrate the mixture and treat the residue with water.
- Collect the resulting solid product by filtration.
Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid in methanol at room temperature.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Reduction: 3,5-Diaminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-Amino-5-nitrobenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-nitrobenzonitrile involves its reactivity due to the presence of both amino and nitro groups. The amino group can act as a nucleophile, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. These properties make it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
- 2-Amino-5-nitrobenzonitrile
- 4-Amino-3-nitrobenzonitrile
- 2-Cyano-4-nitroaniline
Comparison: 3-Amino-5-nitrobenzonitrile is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-amino-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQBJWMDPBFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459367 | |
Record name | 3-Amino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-92-5 | |
Record name | 3-Amino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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